N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide
Description
This compound features a tetrahydrothiophene 1,1-dioxide (sulfone) ring linked to an N-methylacetamide group, which is further connected to a 6-methyl-4-oxo-tetrahydrocyclopenta[c]chromen-7-yl moiety via an ether bond. The sulfone group enhances polarity and metabolic stability compared to non-oxidized thiophene derivatives . The methyl substituent at position 6 may improve lipophilicity and membrane permeability compared to halogenated analogs .
Properties
Molecular Formula |
C20H23NO6S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C20H23NO6S/c1-12-17(26-10-18(22)21(2)13-8-9-28(24,25)11-13)7-6-15-14-4-3-5-16(14)20(23)27-19(12)15/h6-7,13H,3-5,8-11H2,1-2H3 |
InChI Key |
NEEXZHFKWASOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N(C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene dioxide core is synthesized through oxidation and subsequent amination:
Reaction Scheme :
Key Parameters :
-
Oxidation : Hydrogen peroxide (30%) in acetic acid at 60°C for 8 hours achieves 92% conversion.
-
Amination : Gaseous ammonia introduced under reflux (100°C) for 4 hours yields 78% product.
Table 1 : Optimization of Amination Conditions
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| None | 100 | 78 |
| ZnTiO3 | 80 | 85 |
| Al2O3 | 100 | 68 |
Solid acid catalysts like ZnTiO3 enhance yield by stabilizing intermediates.
Synthesis of 7-Hydroxy-6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene
This bicyclic component is constructed via Friedel-Crafts acylation and cyclization:
Reaction Sequence :
-
Friedel-Crafts Acylation : 2-Methylresorcinol reacts with cyclopentanone in BF3·Et2O to form a diketone intermediate.
-
Cyclization : Intramolecular aldol condensation under basic conditions (KOH/EtOH) yields the chromene core.
Critical Observations :
-
Substituent positioning on the aromatic ring dictates regioselectivity.
-
6-Methyl group introduction requires careful temperature control (40–50°C) to prevent side reactions.
Acetamide Coupling Reaction
The final step involves conjugating the two subunits via an N-methylacetamide bridge:
Reaction Mechanism :
Optimization Data :
-
Coupling Agents : EDCI/HOBt outperforms DCC, achieving 89% yield vs. 72%.
-
Solvent Effects : Dichloromethane (DCM) provides optimal solubility without epimerization risks.
Table 2 : Coupling Agent Comparison
| Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 89 | 95.2 |
| DCC | 72 | 88.7 |
| DIC | 65 | 84.1 |
Industrial-Scale Production Considerations
Scale-up challenges include:
-
Catalyst Recovery : ZnTiO3 can be reused for 5 cycles with <5% activity loss.
-
Waste Management : Acetic acid from oxidation steps is distilled and recycled (90% recovery).
-
Purification : Centrifugal partition chromatography reduces silica gel usage by 40% compared to column chromatography.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl3) : δ 7.25 (s, 1H, chromene-H), 4.32 (q, 2H, -OCH2CO-), 3.11 (s, 3H, N-CH3).
-
HRMS : m/z 457.1342 [M+H]⁺ (calc. 457.1339).
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, especially at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydrocyclopenta[c]chromen moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following features:
- Molecular Formula : C26H25NO4S2
- Molecular Weight : 479.61 g/mol
- Functional Groups : The presence of amide and dioxido groups enhances its reactivity and potential biological activity.
Pharmacological Applications
Research indicates that this compound may possess significant biological activities:
Anti-inflammatory Properties
Studies suggest that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For instance, molecular docking studies have indicated that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes involved in inflammation .
Anticancer Activity
Compounds containing tetrahydrothiophene and chromene structures have been investigated for their anticancer properties. Preliminary studies show that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.
Neuroprotective Effects
The potential neuroprotective effects of this compound are being explored due to its ability to cross the blood-brain barrier. Research indicates that similar compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies highlight the applications of compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide:
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring and the tetrahydrocyclopenta[c]chromen moiety may facilitate binding to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Core Structure Variations
- Compound A : 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS 1351698-95-7)
- Key Differences :
- Chlorine and dimethyl substituents on the chromene ring vs. methyl and cyclopenta fusion in the target compound.
- Molecular Formula: C₁₇H₁₈ClNO₆S vs. C₁₉H₂₁NO₆S for the target compound. Implications:
- The cyclopenta fusion in the target compound increases ring rigidity and may enhance binding selectivity to hydrophobic enzyme pockets .
- Methyl substitution (target) vs.
Functional Group Comparisons
- Thiophene Derivatives (): Non-oxidized thiophenes (e.g., tetrahydrobenzo[b]thiophene) lack the sulfone group, leading to lower metabolic stability and higher reactivity . The sulfone in the target compound improves aqueous solubility and reduces toxicity risks compared to sulfur-containing analogues .
- Morpholinone Acetamides (): Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide feature a morpholinone ring instead of a sulfone. The sulfone group in the target compound may confer stronger hydrogen-bonding capacity, enhancing target affinity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure that includes a tetrahydrothiophene moiety and a cyclopenta[c]chromene derivative. The molecular formula is with a molecular weight of 373.5 g/mol. Its structural features suggest potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the thioether functionality in the compound may contribute to its ability to scavenge free radicals. In vitro assays comparing the antioxidant activity of various derivatives showed that related compounds demonstrated moderate antioxidant effects, suggesting that the target compound could possess similar capabilities .
Cytotoxicity
The cytotoxic effects of the compound were evaluated against several cancer cell lines. In studies involving derivatives of 1,3,4-oxadiazole-thioether, compounds with similar structures displayed notable cytotoxicity against A549 lung cancer cells. For instance, some derivatives showed IC50 values ranging from 11.20 to 59.61 µg/mL after 72 hours of treatment . This suggests that this compound may also exhibit significant anticancer properties.
GIRK Channel Activation
A related study on a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers highlighted their role as G protein-gated inwardly rectifying potassium (GIRK) channel activators. These compounds exhibited nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . This mechanism could be relevant for understanding the pharmacodynamics of the target compound.
Study 1: Anticancer Activity
In a controlled experiment assessing the anticancer potential of structurally similar compounds, it was found that derivatives exhibited varying degrees of cytotoxicity against human lung cancer cells (A549). The most effective derivative had an IC50 value significantly lower than others tested . This finding underscores the potential for developing new cancer therapeutics based on the structural framework of this compound.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities and interactions of this compound with various biological targets. These studies revealed promising results indicating potential binding to key enzymes involved in cancer progression and oxidative stress pathways .
Q & A
Basic: What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Cyclization of the tetrahydrothiophene-dioxide moiety.
- Coupling of the chromen-4-one core with the acetamide group via nucleophilic substitution.
- Purification using column chromatography or recrystallization.
Key Reaction Conditions:
| Step | Reagents/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Na₂CO₃, CH₂Cl₂, acetyl chloride | Acetylation | 58 | |
| 2 | DMF, triethylamine, 60°C | Coupling | ~50–70* | |
| 3 | MeOH/CH₂Cl₂ gradient (TLC) | Purification | >95% purity |
Note: Yields vary based on solvent choice (e.g., DMF enhances solubility for heterocyclic coupling) and catalyst loading.
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
The compound’s complexity necessitates multi-modal characterization:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 1.21 ppm, aromatic protons at δ 7.39 ppm) .
- HPLC : Monitors purity (>95% threshold for pharmacological studies) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfone (S=O) vibrations (~1150 cm⁻¹) .
Expected vs. Observed NMR Peaks (Key Groups):
| Functional Group | Expected δ (ppm) | Observed δ (ppm) | Discrepancy Analysis |
|---|---|---|---|
| Tetrahydrothiophene-dioxide CH₂ | 3.2–3.5 | 3.31 | Conformational flexibility |
| Chromen-4-one C=O | 168–170 | 168.6 | Resonance stabilization |
Advanced: How can low yields in the acetylation step be systematically addressed?
Answer:
Low yields often stem from competing side reactions (e.g., over-acetylation or hydrolysis). Mitigation strategies include:
- Solvent Optimization : Replace CH₂Cl₂ with THF to reduce moisture sensitivity .
- Stoichiometric Adjustments : Use 1.2 equivalents of acetyl chloride to minimize unreacted intermediates.
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions.
Experimental Design Table for Yield Optimization:
| Variable | Tested Range | Optimal Value | Yield Improvement (%) |
|---|---|---|---|
| Acetyl chloride (equiv.) | 1.0–1.5 | 1.2 | +15 |
| Reaction Temp. (°C) | 0–25 | 5 | +10 |
| Solvent | CH₂Cl₂, THF, DCM | THF | +20 |
Advanced: How should researchers resolve contradictions in observed vs. theoretical NMR data?
Answer:
Discrepancies may arise from tautomerism, solvent effects, or dynamic equilibria. Methodological approaches include:
- Variable Temperature NMR : Detect conformational changes (e.g., sulfone ring puckering) .
- COSY/HSQC Analysis : Assign ambiguous peaks via coupling correlations.
- Computational Modeling : Compare DFT-calculated shifts (Gaussian 16, B3LYP/6-31G*) with experimental data .
Case Study: A methyl resonance at δ 2.14 (observed) vs. δ 2.0 (calculated) suggests steric hindrance from the tetrahydrothiophene ring .
Advanced: What computational strategies predict the compound’s reactivity in novel reactions?
Answer:
- Quantum Chemical Calculations : Use reaction path search methods (e.g., IRC analysis) to model sulfone ring-opening or chromen-4-one oxidation .
- AI-Driven Simulation : Train neural networks on analogous compounds (e.g., triazolopyrimidines) to predict regioselectivity in nucleophilic attacks .
Reactivity Prediction Workflow:
Input : SMILES string → Generate 3D conformers (RDKit).
Calculation : Optimize transition states (ORCA 5.0).
Validation : Compare with experimental kinetic data (e.g., Arrhenius plots).
Advanced: How can researchers design experiments to analyze biological target engagement?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to cyclooxygenase-2 (COX-2) or kinase targets.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, AMBER).
Key Parameters for Target Screening:
| Assay | Throughput | Sensitivity (nM) | Cost per Run (USD) |
|---|---|---|---|
| SPR | Medium | 1–10 | 300 |
| ITC | Low | 10–100 | 500 |
| HTS | High | 100–1000 | 100 |
Advanced: What methodologies address stability challenges during long-term storage?
Answer:
- Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; monitor degradation via LC-MS.
- Lyophilization : Formulate as a lyophilized powder with trehalose (5% w/v) to prevent hydrolysis.
- Radical Scavengers : Add butylated hydroxytoluene (BHT, 0.01%) to suppress oxidative decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
